7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
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Overview
Description
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Mechanism of Action
Target of Action
Similar compounds with a boronic acid ester group have been used in the organic synthesis of drugs, often in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Mode of Action
Compounds with similar structures have been used in organic synthesis, where they often participate in substitution reactions .
Biochemical Pathways
It’s known that boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (22305), melting point (29-33°C), and boiling point (3042±270 °C) can influence its bioavailability .
Result of Action
It’s known that enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dioxaborolane Group: The dioxaborolane group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or ester as the coupling partner
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the dioxaborolane group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The benzimidazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The dioxaborolane group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, NFSI
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and esters
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions with aryl halides can yield biaryl compounds, while oxidation reactions can produce benzimidazole N-oxides.
Scientific Research Applications
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom, which can enhance fluorescence properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is unique due to the presence of the benzimidazole ring, which imparts distinct electronic and steric properties compared to pyridine-based analogs. This uniqueness can influence its reactivity, binding interactions, and overall utility in various applications .
Properties
IUPAC Name |
4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9(15)11-10(6-8)16-7-17-11/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOPFQHEBWPOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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